Xenon XE-127

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xenon XE-127 is a rare and highly valued noble gas that has a variety of uses in scientific research. This element is a colorless, odorless, and tasteless gas that is found in trace amounts in the Earth's atmosphere. Xenon XE-127 is used in a variety of scientific research applications due to its unique properties, which make it an ideal tool for studying a wide range of biological and physical phenomena.

Applications De Recherche Scientifique

1. Calibration of Remote Monitoring Stations

Xenon-127 (127Xe) has been utilized in the standardization of gas counting, particularly in calibrating remote radio-xenon monitoring stations. This involves the internal gas counting using proportional counters and the calculation of detection efficiency, taking into account the cascade of events following electron capture and gamma transitions. The study by Rodrigues et al. (2014) demonstrates that 127Xe can serve as a surrogate for 133Xe in these calibrations, highlighting its potential in environmental monitoring and security applications (Rodrigues et al., 2014).

2. Investigation of Cosmic Rays

Research by Rowe (1967) explored the isotopic composition of xenon in achondrites, focusing on isotopes like 124Xe, 126Xe, 128Xe, and 130Xe. This study did not find evidence for the reaction 127I(n, γβ) 128Xe in achondrites, setting limits on neutron flux relative to other chondrites and contributing to our understanding of cosmic ray spallation and its impact on xenon isotopes (Rowe, 1967).

3. Ventilation Studies in Medicine

Xenon-127 has been compared with Xenon-133 in ventilation studies for patients with lung diseases. Atkins et al. (1977) found that Xenon-127 offered higher photon yield and improved resolution in some phases of scintiphotos. This suggests that Xenon-127 could be more effective for certain medical imaging applications, especially due to its lower radiation dose and longer shelf life (Atkins et al., 1977).

4. Biomolecular Structure and Interaction Probing

Rubin et al. (2001) discussed the application of 129Xe in probing biomolecular structures and interactions, particularly in aqueous solutions. This research emphasizes the potential of xenon as a tool in biochemistry and molecular biology, helping to detect changes in conformation and potentially quantify buried surface area at protein-protein interfaces (Rubin et al., 2001).

Propriétés

Numéro CAS |

13994-19-9 |

|---|---|

Nom du produit |

Xenon XE-127 |

Formule moléculaire |

Xe |

Poids moléculaire |

126.90518 g/mol |

Nom IUPAC |

xenon-127 |

InChI |

InChI=1S/Xe/i1-4 |

Clé InChI |

FHNFHKCVQCLJFQ-AHCXROLUSA-N |

SMILES isomérique |

[127Xe] |

SMILES |

[Xe] |

SMILES canonique |

[Xe] |

Autres numéros CAS |

13994-19-9 |

Synonymes |

127Xe radioisotope Xe-127 radioisotope Xenon-127 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

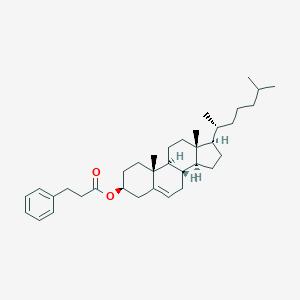

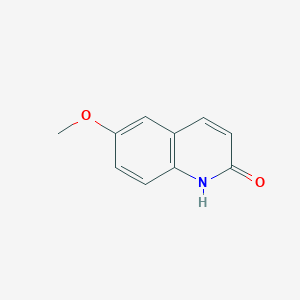

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)